1,2,4-Trimethyl-1H-imidazole
Overview
Description
1,2,4-Trimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three methyl groups attached to the imidazole ring at positions 1, 2, and 4. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Imidazole compounds are known to be key components in a variety of functional molecules and are utilized in diverse applications . They are often used in pharmaceuticals and agrochemicals .
Mode of Action
Imidazoles in general have been reported to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes due to their presence in key biological molecules .
Result of Action
Imidazole compounds are known to have a wide range of biological activities, including antibacterial, antifungal, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole . Another method involves the use of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to achieve a one-pot, four-component synthesis of 1,2,4-trisubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Microwave-assisted synthesis and electrochemical oxidative tandem cyclization are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic HBr, and DMSO are commonly used oxidizing agents.
Reduction: Sodium borohydride and other reducing agents are employed under mild conditions.
Substitution: Tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated imidazoles, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1,2,4-Trimethyl-1H-imidazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another five-membered heterocyclic compound with three nitrogen atoms.
1,3-Diazole (Imidazole): The parent compound of 1,2,4-Trimethyl-1H-imidazole, with two nitrogen atoms at positions 1 and 3.
Tetrazole: A heterocyclic compound with four nitrogen atoms.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its lipophilicity and influences its reactivity in various chemical reactions.
Properties
IUPAC Name |
1,2,4-trimethylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5-4-8(3)6(2)7-5/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMJWUBJIPQHBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563329 | |
Record name | 1,2,4-Trimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1842-63-3 | |
Record name | 1,2,4-Trimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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